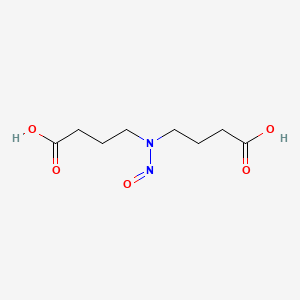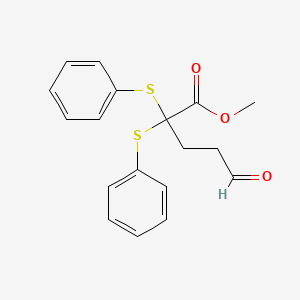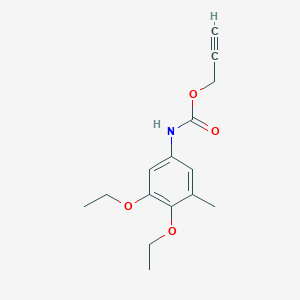
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the carbamate family, which is widely recognized for its applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of prop-2-yn-1-ol with 3,4-diethoxy-5-methylphenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives .
科学的研究の応用
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex carbamate structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
作用機序
The mechanism of action of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in cosmetics and personal care products.
N-Di(prop-2-yn-1-yl)adamantan-1-amines: Used in 1,3-dipolar cycloaddition reactions and known for their biological activities.
Uniqueness
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
84971-92-6 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
prop-2-ynyl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-8-20-15(17)16-12-9-11(4)14(19-7-3)13(10-12)18-6-2/h1,9-10H,6-8H2,2-4H3,(H,16,17) |
InChIキー |
GVVAELQJGFNQLV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCC#C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


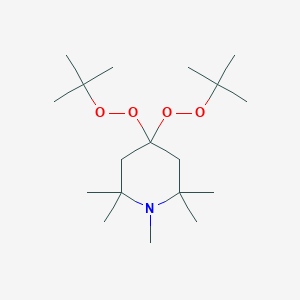
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
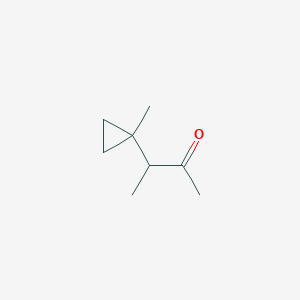
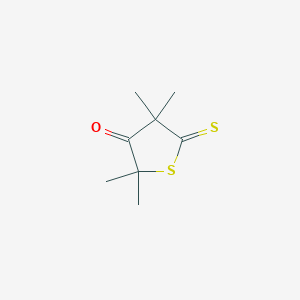
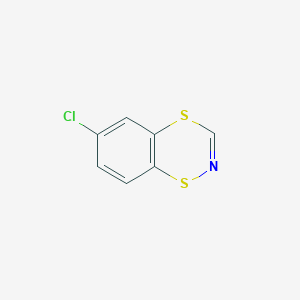
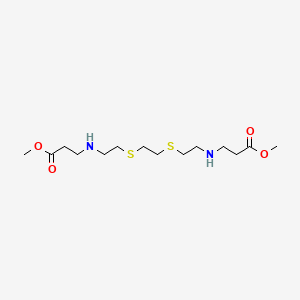
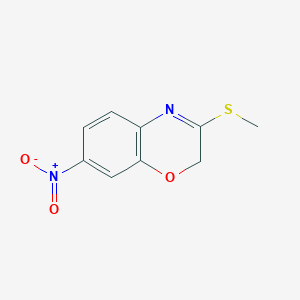
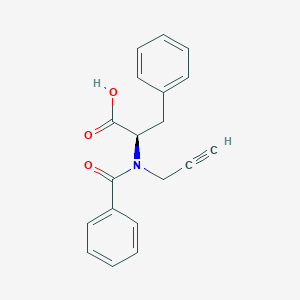

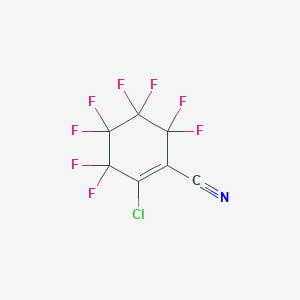
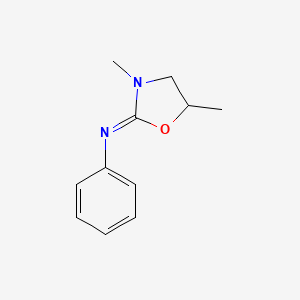
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
